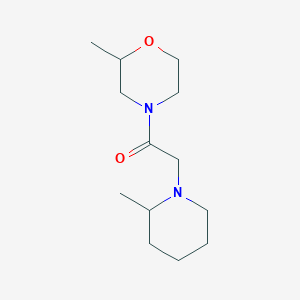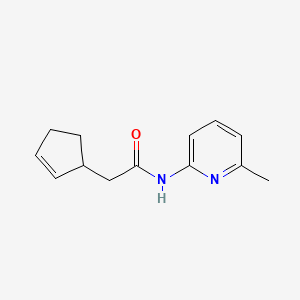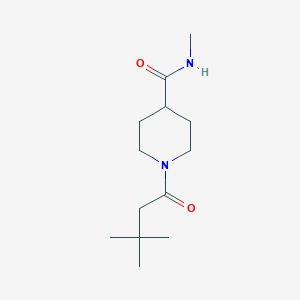
1-(3,3-dimethylbutanoyl)-N-methylpiperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,3-dimethylbutanoyl)-N-methylpiperidine-4-carboxamide, also known as DMBCP, is a chemical compound that has gained attention in the scientific community due to its potential as a pharmacological tool. DMBCP is a piperidine derivative and belongs to the class of compounds known as amides. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
作用机制
The mechanism of action of 1-(3,3-dimethylbutanoyl)-N-methylpiperidine-4-carboxamide involves its binding to the μ-opioid receptor and inhibiting its activation. This receptor is a G protein-coupled receptor that is activated by endogenous opioid peptides such as endorphins and enkephalins. When activated, the μ-opioid receptor leads to the inhibition of neurotransmitter release and the modulation of pain, mood, and reward. This compound binds to the μ-opioid receptor in a competitive manner, preventing the activation of the receptor by endogenous opioids.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its inhibition of the μ-opioid receptor. By inhibiting the activation of this receptor, this compound can modulate pain, mood, and reward. Additionally, this compound has been shown to decrease the development of tolerance and dependence to opioids. This compound has also been shown to have a low affinity for other opioid receptors, reducing the potential for off-target effects.
实验室实验的优点和局限性
One of the main advantages of using 1-(3,3-dimethylbutanoyl)-N-methylpiperidine-4-carboxamide in lab experiments is its selectivity for the μ-opioid receptor. This selectivity allows for the specific modulation of pain, mood, and reward, without affecting other opioid receptors. Additionally, this compound has been shown to have a low toxicity profile, making it a safe pharmacological tool for use in lab experiments. One of the limitations of using this compound is its limited availability and high cost, which may restrict its use in some research applications.
未来方向
There are several future directions for research related to 1-(3,3-dimethylbutanoyl)-N-methylpiperidine-4-carboxamide. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another direction is the investigation of the potential therapeutic applications of this compound, such as its use in the treatment of pain, mood disorders, and opioid addiction. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the μ-opioid receptor.
合成方法
1-(3,3-dimethylbutanoyl)-N-methylpiperidine-4-carboxamide can be synthesized using several methods, including the reaction of N-methylpiperidine-4-carboxylic acid with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of N-methylpiperidine-4-carboxylic acid with 3,3-dimethylbutyryl chloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The yield and purity of the synthesized this compound can be improved using various purification methods such as recrystallization and chromatography.
科学研究应用
1-(3,3-dimethylbutanoyl)-N-methylpiperidine-4-carboxamide has been used as a pharmacological tool in various scientific research applications. One of the most notable applications of this compound is its use as a selective antagonist of the μ-opioid receptor. This receptor is known to be involved in the modulation of pain, mood, and reward, and this compound has been shown to inhibit the activation of this receptor. This compound has also been used as a tool to study the role of the μ-opioid receptor in the development of tolerance and dependence to opioids. Additionally, this compound has been used as a ligand in radioligand binding assays to study the binding affinity of various compounds to the μ-opioid receptor.
属性
IUPAC Name |
1-(3,3-dimethylbutanoyl)-N-methylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)9-11(16)15-7-5-10(6-8-15)12(17)14-4/h10H,5-9H2,1-4H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETICSWUXAMSDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCC(CC1)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(1-Phenylpyrazol-4-yl)methyl]morpholine](/img/structure/B7508837.png)

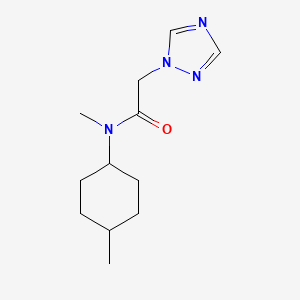
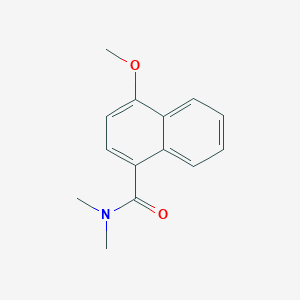
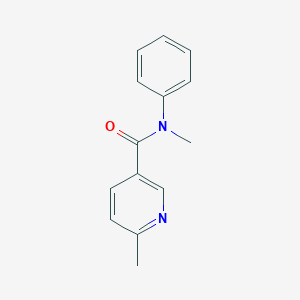
![N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7508876.png)
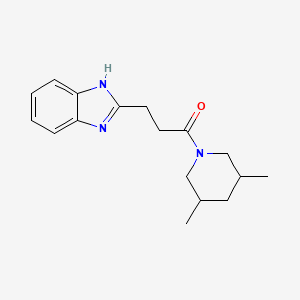
![N-[(2-fluorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508893.png)

![N-[(4-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508904.png)
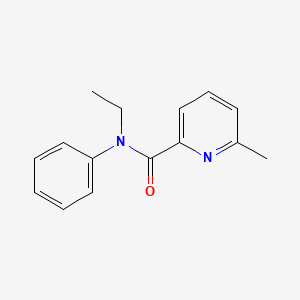
![N-[(2,4-dimethylphenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508941.png)
